
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.
Mecanismo De Acción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide works by binding to the active site of BTK and preventing its activation by upstream signaling molecules. This leads to inhibition of downstream signaling pathways involved in B cell proliferation and survival.
Biochemical and Physiological Effects:
Inhibition of BTK by 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide leads to decreased proliferation and survival of B cells, which is particularly relevant in the context of B cell malignancies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to inhibit the production of inflammatory cytokines in B cells, which may be relevant in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B cell signaling pathways. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its use in combination with other targeted therapies for the treatment of B cell malignancies. Another potential application is in the treatment of autoimmune diseases, where inhibition of BTK may be beneficial. Additionally, further studies are needed to understand the safety and efficacy of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide in humans, which could lead to its development as a clinical therapy.
Métodos De Síntesis
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dimethoxybenzene with 4-(tert-butylsulfonamido)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide in the presence of a base to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell tumors.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-21(2,3)23-29(25,26)17-10-6-15(7-11-17)8-13-20(24)22-18-12-9-16(27-4)14-19(18)28-5/h6-7,9-12,14,23H,8,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYGVAKZVUAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)

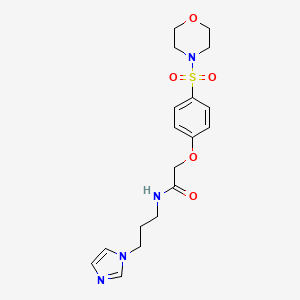
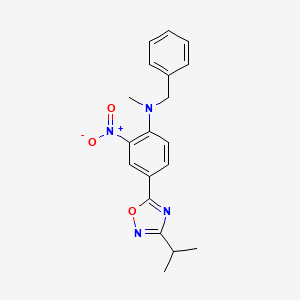
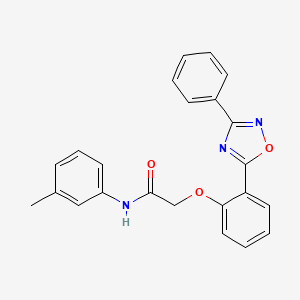
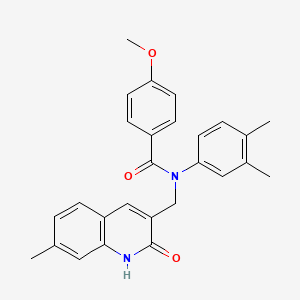
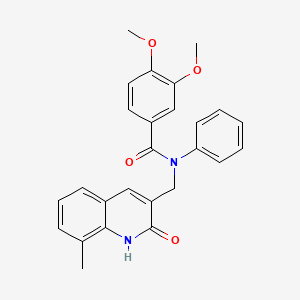
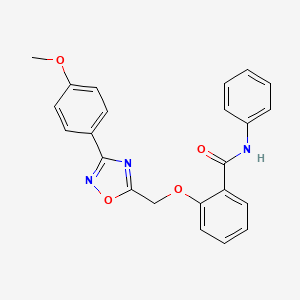

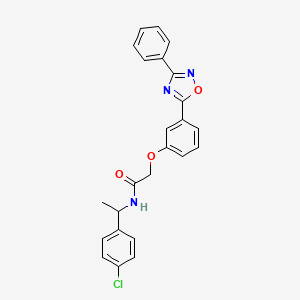
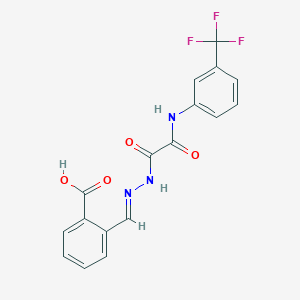
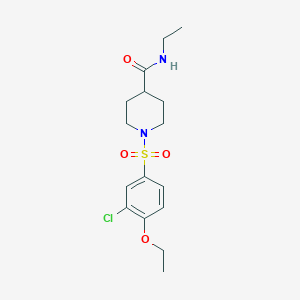
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)